4-(3-methoxyphenoxy)benzoic acid
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Overview
Description
4-(3-Methoxyphenoxy)benzoic acid is an organic compound with the molecular formula C14H12O4 It is a derivative of benzoic acid, where the carboxylic acid group is substituted with a 3-methoxyphenoxy group
Mechanism of Action
Biochemical Pathways
While specific biochemical pathways affected by 4-(3-methoxyphenoxy)benzoic acid are not yet fully elucidated, related compounds such as 3-phenoxybenzoic acid have been studied. For instance, a Bacillus sp. strain DG-02 was found to degrade 3-phenoxybenzoic acid, producing 3-(2-methoxyphenoxy)benzoic acid, protocatechuate, phenol, and 3,4-dihydroxy phenol . .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(3-Methoxyphenoxy)benzoic acid can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzoic acid with 3-methoxyphenol in the presence of a suitable catalyst. The reaction typically proceeds via an esterification process, followed by hydrolysis to yield the desired product.
Another method involves the Ullmann reaction, where 4-bromobenzoic acid is reacted with 3-methoxyphenol in the presence of a copper catalyst. This method is advantageous due to its high yield and relatively mild reaction conditions .
Industrial Production Methods
Industrial production of this compound often utilizes the Ullmann reaction due to its scalability and efficiency. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in 4-(3-hydroxyphenoxy)benzoic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-(3-Hydroxyphenoxy)benzoic acid.
Reduction: 4-(3-Methoxyphenoxy)benzyl alcohol.
Substitution: Various halogenated derivatives depending on the halogen used.
Scientific Research Applications
4-(3-Methoxyphenoxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored as a potential non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance
Comparison with Similar Compounds
Similar Compounds
4-(3-Hydroxyphenoxy)benzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
4-(3-Ethoxyphenoxy)benzoic acid: Similar structure but with an ethoxy group instead of a methoxy group.
4-(3-Chlorophenoxy)benzoic acid: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
4-(3-Methoxyphenoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methoxy group enhances its solubility in organic solvents and may influence its reactivity in various chemical reactions .
Properties
CAS No. |
50793-31-2 |
---|---|
Molecular Formula |
C14H12O4 |
Molecular Weight |
244.2 |
Purity |
95 |
Origin of Product |
United States |
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